2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a structurally complex molecule featuring a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core substituted with:
- A 4-(N,N-diallylsulfamoyl)benzamido moiety at position 2, which introduces sulfonamide functionality with diallyl groups that may improve solubility or binding flexibility.
- A carboxamide group at position 3, contributing to hydrogen-bonding interactions.
The hydrochloride salt form suggests improved aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S2.ClH/c1-7-13-29(14-8-2)35(32,33)17-11-9-16(10-12-17)22(31)27-23-19(21(26)30)18-15-24(3,4)28-25(5,6)20(18)34-23;/h7-12,28H,1-2,13-15H2,3-6H3,(H2,26,30)(H,27,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWMJHDNPABIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride represents a novel structure within the class of thieno[2,3-c]pyridine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.48 g/mol. The unique structure combines various functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the thieno[2,3-c]pyridine class exhibit a range of biological activities. The specific compound has been studied for its potential effects on various biological systems:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thieno[2,3-c]pyridines possess significant antimicrobial properties. The presence of the sulfamoyl group may enhance this activity by interfering with bacterial folate synthesis pathways.
- Anticancer Properties : Some studies have indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The proposed mechanism of action involves interaction with specific biological targets such as enzymes and receptors. For instance:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic processes critical for cell proliferation.
- Receptor Modulation : It might act as an agonist or antagonist at specific G protein-coupled receptors (GPCRs), which play a role in various signaling pathways related to inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy : A study conducted on various thieno[2,3-c]pyridine derivatives demonstrated that modifications at the benzamide position significantly enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed IC50 values comparable to established antibiotics.
- Cancer Cell Lines : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.
Data Table: Summary of Biological Activities
Scientific Research Applications
- Anti-inflammatory Potential : Preliminary studies indicate that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes that play a significant role in inflammatory responses. In silico molecular docking studies have shown promising interactions with the active site of 5-LOX, suggesting that further optimization could lead to effective anti-inflammatory agents .
- Antimicrobial Activity : Compounds with sulfamoyl functionalities often exhibit antimicrobial properties. Research into similar sulfamoyl-containing compounds has demonstrated effectiveness against various bacterial strains. The specific activity of this compound remains to be fully elucidated but warrants investigation due to the structural similarities .
- Enzyme Inhibition : The potential for this compound to inhibit specific enzymes such as α-glucosidase and acetylcholinesterase has been noted in related studies involving structurally similar molecules. These enzymes are critical in conditions like diabetes and Alzheimer's disease, respectively. The exploration of this compound's inhibitory effects could lead to new therapeutic strategies .
Synthesis and Modification
The synthesis of this compound involves multi-step processes that utilize readily available reagents and established methodologies. The ability to modify the sulfamoyl group or other substituents may enhance its biological activity or selectivity towards specific targets.
Case Studies
- Molecular Docking Studies : A study conducted on related compounds utilized molecular docking techniques to predict binding affinities and modes of action against various biological targets. The findings suggest that modifications in the benzamide moiety can significantly alter binding efficacy and specificity .
- In Vivo Studies : While in vitro studies provide initial insights into biological activities, future research should focus on in vivo models to assess pharmacokinetics and therapeutic efficacy. Such studies are crucial for understanding the compound's behavior in biological systems and its potential side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key Observations:
- The N,N-diallylsulfamoyl group contrasts with dichlorophenyl or cyanophenyl substituents in other sulfonamide derivatives, which may alter electronic properties and target selectivity .
Bioactivity Comparisons
While specific data for the target compound are unavailable, analogs provide insights:
- Tetrahydrothieno[2,3-c]pyridine derivatives () showed nanomolar-range inhibition of LPS-induced TNF-α in rat blood, suggesting the core structure is critical for anti-inflammatory activity .
Hypothetical Advantages of Target Compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
